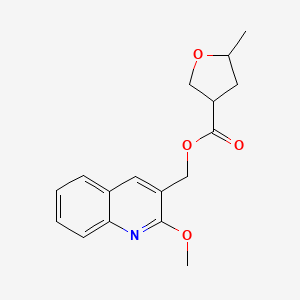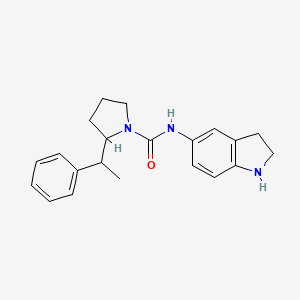
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide, also known as UMI-77, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer treatment. It was first synthesized in 2004 by researchers at the University of Michigan, and since then, numerous studies have been conducted to investigate its mechanism of action and potential clinical applications.
作用機序
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide works by binding to the PAS-B domain of HIF-1α, which is responsible for dimerization with the PAS-A domain. This prevents the formation of the HIF-1α/β complex, which is required for the transcriptional activation of genes involved in angiogenesis and glycolysis. By inhibiting HIF-1α activity, N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide induces apoptosis and inhibits angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on HIF-1α activity, it has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been shown to inhibit the expression of genes involved in glycolysis and glucose metabolism, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide is its specificity for HIF-1α, which makes it a valuable tool for studying the role of this transcription factor in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used, which can make it difficult to interpret results. Additionally, its low solubility in water can make it challenging to administer in vivo.
将来の方向性
There are several future directions for research on N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide. One area of focus is the development of more potent and selective inhibitors of HIF-1α, which may have improved therapeutic potential. Another area of interest is the use of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide in combination with other anti-cancer agents, which may have synergistic effects. Additionally, further studies are needed to investigate the potential use of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide in other diseases, such as ischemic heart disease and neurodegenerative disorders.
合成法
The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-phenylethylamine with 2-bromoacetophenone to form N-(2-phenylethyl)acetophenone, which is then reacted with indole-5-carboxaldehyde to form N-(2,3-dihydro-1H-indol-5-yl)-2-phenylethylacetamide. Finally, this compound is reacted with pyrrolidine-1-carboxylic acid to form N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide.
科学的研究の応用
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the transcription factor HIF-1α, which is known to play a key role in tumor growth and survival. By inhibiting HIF-1α, N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide has been shown to induce apoptosis and inhibit angiogenesis in cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(16-6-3-2-4-7-16)20-8-5-13-24(20)21(25)23-18-9-10-19-17(14-18)11-12-22-19/h2-4,6-7,9-10,14-15,20,22H,5,8,11-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQQWADUVYHGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)NC2=CC3=C(C=C2)NCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-indol-5-yl)-2-(1-phenylethyl)pyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

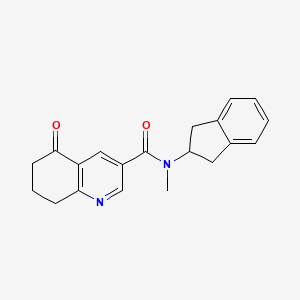
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)
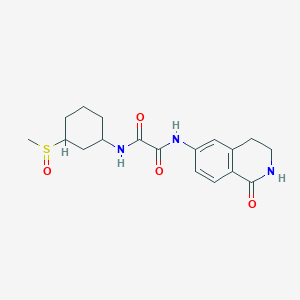
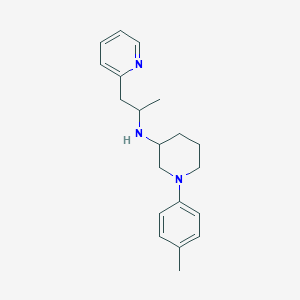
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
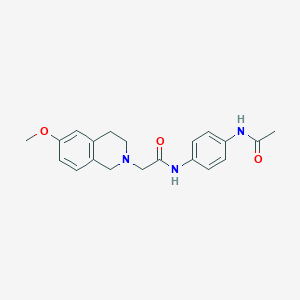
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
